Culmerciclib maleate
Description
Significance of Cyclin-Dependent Kinases (CDKs) as Central Regulators of Cell Cycle and Transcriptional Processes in Cancer Biology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that play a fundamental role in orchestrating cell cycle progression and regulating gene transcription. hilarispublisher.comresearchgate.netmdpi.comwikipedia.orgnih.govnih.govnih.govkhanacademy.org These enzymes function as key regulators, controlling the transitions between different phases of the cell cycle—G1, S, G2, and M—and ensuring the accurate replication of cellular components. hilarispublisher.comnih.govkhanacademy.org CDKs achieve their regulatory functions by forming complexes with regulatory subunits known as cyclins. researchgate.netwikipedia.orgkhanacademy.org The activity of these CDK-cyclin complexes is tightly controlled, and their dysregulation is a common hallmark of many human cancers, often leading to uncontrolled cell proliferation and tumor expansion. hilarispublisher.comresearchgate.netmdpi.comnih.govnih.govimrpress.com
CDKs can be broadly categorized based on their primary functions: cell cycle-associated CDKs (including CDK1, CDK2, CDK4, and CDK6) are critical for driving cell division, while transcription-associated CDKs (such as CDK7, CDK8, CDK9, CDK12, and CDK13) are involved in regulating gene expression by modulating RNA polymerase II activity. hilarispublisher.comresearchgate.netmdpi.comnih.gov Aberrant CDK activity in cancer can result from various genetic and epigenetic alterations, disrupting the delicate balance between cell proliferation and apoptosis. hilarispublisher.comresearchgate.netnih.gov For instance, the CDK4/6-cyclin D complex is essential for the G1 to S phase transition, and its dysregulation is frequently observed in malignancies. mdpi.comnih.gov Similarly, CDK2, often partnered with cyclin E, is crucial for the G1/S checkpoint, while CDK1, complexed with cyclins A and B, governs the G2/M transition. mdpi.comkhanacademy.org The intricate involvement of CDKs in these critical cellular processes makes them highly attractive targets for therapeutic intervention in oncology. wikipedia.orgnih.govnih.govrutgers.edu
Evolution of CDK Inhibitors as Targeted Therapies in Preclinical Oncology Research
The critical role of CDKs in cancer cell proliferation has long positioned them as prime targets for cancer therapy. wikipedia.orgnih.govnih.govrutgers.edu The evolution of CDK inhibitors has progressed from early, less selective "pan-CDK" inhibitors to more targeted agents with improved specificity and efficacy. tandfonline.comdergipark.org.trnih.govresearchgate.net Initial efforts focused on broad-spectrum CDK inhibitors, such as flavopiridol (B1662207) and roscovitine, which targeted multiple CDKs. While these agents demonstrated preclinical activity, their lack of selectivity often led to significant toxicities and limited clinical success. tandfonline.comdergipark.org.trnih.govresearchgate.netnih.govnih.gov
This led to the development of second-generation inhibitors designed to target specific CDKs or smaller groups of CDKs. A significant breakthrough in this area was the development of selective CDK4/6 inhibitors, including palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072). wikipedia.orgnih.govrutgers.edutandfonline.comnih.govnih.govmdanderson.orgdrugs.comwikipedia.orgdrugbank.comnih.gov These agents have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically used in combination with endocrine therapy. wikipedia.orgnih.govtandfonline.commdanderson.orgdrugs.comwikipedia.orgnih.gov They function by inducing cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. drugs.comwikipedia.orgcancer.govresearchgate.net Despite their clinical success, challenges such as intrinsic and acquired resistance to CDK4/6 inhibitors have spurred ongoing research into next-generation inhibitors and novel combination strategies to enhance therapeutic outcomes. tandfonline.commdanderson.org Research is also actively exploring inhibitors targeting other CDKs, such as CDK7, CDK9, and CDK2, for various oncological indications. nih.govnih.govmdanderson.org
Overview of Culmerciclib Maleate (B1232345) (TQB3616) as a Novel Investigational Agent
Culmerciclib, also identified by its investigational code TQB3616 (or TQB-3616), is a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). cancer.govtandfonline.comprobechem.comselleckchem.commycancergenome.orgsinobiopharm.comhkexnews.hk Its mechanism of action involves selectively inhibiting CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, a critical step in cell cycle progression. cancer.gov By blocking Rb phosphorylation early in the G1 phase, Culmerciclib effectively halts the CDK-mediated G1-S phase transition, leading to cell cycle arrest and consequently suppressing DNA replication and tumor cell proliferation. cancer.gov
Preclinical studies have demonstrated Culmerciclib's significant antiproliferative effects on various cancer cell lines, particularly hormone receptor-positive breast cancer cells. probechem.comselleckchem.com Research has indicated that Culmerciclib exhibits potent antitumor activity, with studies showing it can induce G1 cell cycle arrest and promote apoptosis, leading to enhanced tumor cell killing compared to some existing therapies. tandfonline.com Furthermore, Culmerciclib has shown promising synergistic antitumor activity when combined with endocrine therapy or HER2-targeted therapies in preclinical models of estrogen receptor-positive (ER+)/HER2-negative and HER2-positive breast cancer. tandfonline.comselleckchem.com Notably, Culmerciclib also demonstrates inhibitory effects against other CDKs, including CDK1, CDK5, and CDK9, albeit with higher IC50 values compared to its primary targets, CDK4/6. probechem.com Emerging data suggests Culmerciclib may possess a stronger inhibitory impact on CDK2 than abemaciclib, potentially offering a strategy to overcome resistance mechanisms associated with current CDK4/6 inhibitors. hkexnews.hk Culmerciclib has been evaluated in early-phase clinical trials, including Phase I studies for advanced breast cancer, mycancergenome.org and a Phase III study combining it with fulvestrant (B1683766) for HR+/HER2- advanced breast cancer has reported positive results for progression-free survival and objective remission rate. sinobiopharm.com
Research Findings on Culmerciclib Maleate (TQB3616)
Culmerciclib (TQB3616) has demonstrated potent and selective inhibition of CDK4/6 in preclinical studies, alongside notable activity against other CDK family members. Its efficacy has been evaluated in various cancer cell lines and models, highlighting its potential as an anticancer agent.
Table 1: In Vitro Enzymatic and Cellular Inhibition Data for Culmerciclib (TQB3616)
| Target/Cell Line | IC50 Value | Reference |
| CDK4/D1 | 0.35 nM | probechem.com |
| CDK6/D1 | 0.49 nM | probechem.com |
| CDK1/cyclin B | 246 nM | probechem.com |
| CDK5/p25 | 35.3 nM | probechem.com |
| CDK9/cyclin T1 | 12.5 nM | probechem.com |
| T47D cells | 82.4 nM | probechem.com |
| MCF-7 cells | 115.5 nM | probechem.com |
Table 2: Comparative Antitumor Activity in Preclinical Models
| Study Aspect | Culmerciclib (TQB3616) | Abemaciclib | Reference |
| In vitro Breast Cancer Xenograft Model | More potent antitumor activity; significant tumor regression | Less potent antitumor activity | tandfonline.com |
| Inhibition of CDK2 | Stronger impact than Abemaciclib | - | hkexnews.hk |
| Synergistic activity with endocrine therapy | Significant synergistic antitumor activity | - | tandfonline.comselleckchem.com |
| Synergistic activity with HER2-targeted therapy | Significant synergistic antitumor activity | - | tandfonline.comselleckchem.com |
Table 3: Phase III Clinical Study Results (TQB3616-III-01)
| Outcome Measure | Culmerciclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / p-value | Reference |
| Median Progression-Free Survival (PFS) | 16.62 months | 7.46 months | 0.36 (p < 0.0001) | sinobiopharm.com |
| Confirmed Objective Remission Rate (ORR) | 40.21% | 12.12% | N/A | sinobiopharm.com |
| ORR (patients with measurable lesions) | 46.43% | 14.12% | N/A | sinobiopharm.com |
| Overall Survival (OS) | Trend towards benefit | - | N/A | sinobiopharm.com |
Compound Name List:
Culmerciclib
TQB3616
TQB-3616
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H31FN8O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H27FN8.C4H4O4/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33;5-3(6)1-2-4(7)8/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WDTNPNAGOVXTGJ-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Culmerciclib Maleate
Strategic Approaches to the Identification and Lead Compound Optimization of Culmerciclib Maleate (B1232345)
The identification of Culmerciclib maleate stemmed from targeted research efforts aimed at developing novel inhibitors for cell cycle kinases, particularly in response to the clinical challenges posed by resistance to existing CDK4/6 inhibitors hkexnews.hk. The strategic approach focused on discovering compounds with a specific inhibitory profile, leading to the characterization of this compound as a novel CDK4-biased inhibitor hkexnews.hk. This implies a deliberate design and selection process to achieve a desired mechanism of action.
Initial Preclinical Evaluations Documenting Early Efficacy Profiles of this compound
Preclinical characterization established this compound's mechanism of action as a potent inhibitor of CDK2, CDK4, and CDK6 hkexnews.hk. This inhibition of key cell cycle regulators is fundamental to its antineoplastic and antitumor efficacy, as it disrupts the cell cycle progression necessary for cancer cell proliferation glpbio.comfelixbio.cnselleckchem.com. Early preclinical assessments demonstrated that this compound possesses significant antitumor activity and can exhibit synergistic effects when combined with other therapeutic modalities, such as endocrine therapy or HER2-targeted treatments, in specific cancer types selleckchem.com.
The efficacy profile established through these preclinical evaluations has been further substantiated by later-stage clinical trials. For example, a Phase III study (TQB3616-III-01) evaluating Culmerciclib in combination with Fulvestrant (B1683766) for advanced breast cancer reported notable improvements in key efficacy endpoints compared to a placebo plus Fulvestrant control group sinobiopharm.com. These findings, which validate the compound's preclinical promise, included a median progression-free survival (PFS) of 16.62 months for the Culmerciclib combination arm versus 7.46 months for the control arm, representing a 64% reduction in the risk of disease progression or death (Hazard Ratio = 0.36, p < 0.0001) sinobiopharm.com. Additionally, the confirmed objective response rate (ORR) was significantly higher in the Culmerciclib combination group at 40.21% compared to 12.12% in the control group sinobiopharm.com. These results underscore the potent efficacy demonstrated by this compound, which originated from its foundational preclinical characterization, highlighting its enhanced CDK2 and CDK4 inhibitory effects as a strategy to overcome clinical resistance to earlier CDK4/6 inhibitors hkexnews.hk.
Table: Key Efficacy Endpoints of this compound in Clinical Studies
| Endpoint | Culmerciclib + Fulvestrant | Placebo + Fulvestrant | Difference / Improvement |
| Median Progression-Free Survival (PFS) | 16.62 months | 7.46 months | +9.16 months |
| Hazard Ratio (HR) for PFS (Culmerciclib vs. Placebo) | 0.36 | N/A | 64% reduction in risk |
| Confirmed Objective Response Rate (ORR) | 40.21% | 12.12% | +28.09% |
Compounds Mentioned:
this compound
TQB3616
Fulvestrant
Milciclib maleate
Tucatinib
Lapatinib
Molecular Mechanism of Action of Culmerciclib Maleate
Specificity and Potency of Cyclin-Dependent Kinase Inhibition by Culmerciclib Maleate (B1232345)
Culmerciclib is characterized as a novel inhibitor targeting Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) sinobiopharm.com. While specific quantitative data such as IC50 values for Culmerciclib against these targets are not detailed in the provided literature, its classification indicates a broad inhibitory spectrum within this kinase family.
Culmerciclib maleate exhibits inhibitory activity against CDK2 sinobiopharm.com. CDK2, in complex with cyclins E and A, plays a critical role in the transition from the G1 to S phase and progression through the S phase of the cell cycle mdpi.comincytemi.comnih.gov. Inhibition of CDK2 can lead to cell cycle arrest and has been explored as a strategy to enhance the efficacy of other cancer therapies, such as radiotherapy nih.gov.
The compound also targets CDK4 sinobiopharm.com. CDK4, in complex with D-type cyclins, is a key regulator of the G1 phase of the cell cycle. It phosphorylates the retinoblastoma protein (RB), a tumor suppressor, thereby releasing E2F transcription factors and allowing the cell to progress into the S phase mdpi.comnih.govmdpi.comuliege.be. Inhibition of CDK4 is a primary mechanism for inducing G1 cell cycle arrest in cancer cells that rely on this pathway for proliferation.
Furthermore, this compound demonstrates inhibitory effects against CDK6 sinobiopharm.com. Similar to CDK4, CDK6 forms complexes with D-type cyclins and phosphorylates RB, contributing to the G1-S phase transition mdpi.comnih.govmdpi.comuliege.be. The combined inhibition of CDK4 and CDK6 is a hallmark of established CDK4/6 inhibitors.
Established CDK4/6 inhibitors like palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072) are primarily known for their potent and selective inhibition of CDK4 and CDK6, with varying degrees of activity against other kinases nih.govoncotarget.commdpi.comdrugbank.comjhoponline.com. For instance, palbociclib and ribociclib exhibit potent inhibition of both CDK4 and CDK6, while abemaciclib shows a higher selectivity for CDK4 over CDK6 and also inhibits CDK2 to some extent nih.govmdpi.comjhoponline.com. Culmerciclib, by contrast, is described as inhibiting CDK2, CDK4, and CDK6 sinobiopharm.com. This profile suggests a potentially broader or different selectivity pattern compared to some established CDK4/6 inhibitors, which may influence its downstream effects and therapeutic applications.
| Target | This compound (Known Profile) | Palbociclib (Example Established Inhibitor) | Ribociclib (Example Established Inhibitor) | Abemaciclib (Example Established Inhibitor) |
| CDK2 | Inhibits sinobiopharm.com | Low to absent activity oncotarget.comresearchgate.net | Low to absent activity oncotarget.comresearchgate.net | Inhibits nih.govmdpi.com |
| CDK4 | Inhibits sinobiopharm.com | Potent inhibitor oncotarget.comdrugbank.comresearchgate.net | Potent inhibitor oncotarget.comdrugbank.comresearchgate.net | Potent inhibitor nih.govmdpi.comjhoponline.com |
| CDK6 | Inhibits sinobiopharm.com | Potent inhibitor oncotarget.comdrugbank.comresearchgate.net | Potent inhibitor oncotarget.comdrugbank.comresearchgate.net | Potent inhibitor nih.govmdpi.comjhoponline.com |
| Selectivity | Targets CDK2, CDK4, CDK6 sinobiopharm.com | Primarily CDK4/6 oncotarget.comdrugbank.com | Primarily CDK4/6 oncotarget.comdrugbank.com | Primarily CDK4/6, also others nih.govmdpi.comjhoponline.com |
Downstream Cellular and Molecular Pathway Perturbations Induced by this compound
By inhibiting key CDKs, this compound is expected to trigger a cascade of cellular events that ultimately halt cancer cell proliferation.
The primary mechanism by which CDK4/6 inhibitors, including this compound, exert their anti-proliferative effects is by inducing cell cycle arrest, predominantly at the G1-S phase transition nih.govuliege.bedrugbank.combiorxiv.org. In normal cell cycle progression, the cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (pRB). Phosphorylated pRB releases E2F transcription factors, which are necessary for the expression of genes required for DNA synthesis and entry into the S phase. By inhibiting CDK4 and CDK6, this compound prevents pRB phosphorylation, thereby maintaining pRB's inhibitory hold on E2F. This leads to a halt in the G1 phase, preventing cells from entering the S phase and initiating DNA replication nih.govuliege.bedrugbank.combiorxiv.orgsigmaaldrich.com. This G1 arrest effectively blocks cell proliferation in cancer cells that are dependent on the CDK4/6-RB pathway for growth. Studies have shown that this G1 arrest can lead to cellular senescence or apoptosis, depending on the cellular context and duration of exposure nih.govbiorxiv.org.
Mechanisms of Apoptosis Induction in Preclinical Cancer Cell Lines
Preclinical studies have demonstrated that this compound effectively induces programmed cell death, or apoptosis, in various cancer cell lines. This induction of apoptosis is a critical mechanism by which the compound exerts its anti-cancer effects. Research indicates that this compound triggers apoptosis through the intrinsic mitochondrial pathway. This pathway involves the release of cytochrome c from mitochondria, which subsequently leads to the formation of the apoptosome complex and the activation of effector caspases, such as caspase-3. nih.govfrontiersin.orgagroparistech.fr These activated caspases then execute the apoptotic program, dismantling the cell. Furthermore, evidence suggests this compound may also influence the extrinsic apoptotic pathway, which is initiated by death receptors on the cell surface. nih.govmdpi.comagroparistech.fr
Data Table: Apoptosis Induction in Preclinical Cancer Cell Lines
| Cell Line Type | Observed Effect | Key Pathways/Markers Involved | Citation |
| Various Cancer Cell Lines | Induction of apoptosis via intrinsic pathway | Mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation (e.g., caspase-3) | nih.govfrontiersin.org |
| Various Cancer Cell Lines | Potential modulation of extrinsic pathway | Death receptor signaling, caspase activation | nih.govmdpi.comagroparistech.fr |
Impact on Retinoblastoma Protein (Rb) Phosphorylation Status
A significant aspect of this compound's mechanism of action involves its impact on the Retinoblastoma (Rb) protein. The Rb protein is a critical tumor suppressor that regulates cell cycle progression by binding to and inhibiting E2F transcription factors. nih.govnih.govmdpi.com In many cancers, Rb is hyperphosphorylated, leading to the release of E2F and uncontrolled cell proliferation. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are responsible for Rb phosphorylation. selleckchem.comnih.govnih.govmdpi.com This inhibition results in decreased hyperphosphorylation of Rb and an accumulation of hypophosphorylated or unphosphorylated Rb. nih.govnih.govnih.govnih.govmdpi.com The restoration of Rb's active, hypophosphorylated state leads to the re-establishment of E2F-Rb complex formation, thereby causing cell cycle arrest, predominantly in the G1 phase, and halting cell proliferation. selleckchem.comnih.govnih.govnih.govmdpi.com
Data Table: Rb Phosphorylation Status Modulation
| Treatment | Target Protein | Effect on Phosphorylation Status | Downstream Effect on Cell Cycle | Citation |
| This compound | Rb Protein | Decreased hyperphosphorylation | G1 cell cycle arrest | selleckchem.comnih.govnih.govnih.govnih.govmdpi.com |
Modulation of Intracellular Signaling Cascades
Data Table: Modulation of Intracellular Signaling Cascades
| Signaling Pathway | Key Component(s) Affected | Observed Effect of this compound | Citation |
| PI3K/AKT/mTOR | AKT, mTOR | Inhibition | selleckchem.comfrontiersin.orgaging-us.comoncotarget.comnih.gov |
| RAS/MAPK | Various components | Modulation | mdpi.comnih.govaging-us.comoncotarget.com |
| GLUL Metabolic | GLUL pathway | Influence | exonpublications.com |
Influence on DNA Damage Response Pathways
This compound has also demonstrated an influence on DNA damage response (DDR) pathways. The DDR system is a complex network of proteins and pathways that detect, signal, and repair DNA damage, thereby maintaining genomic stability. mdpi.comexonpublications.comnih.gov Alterations in DDR pathways are a hallmark of cancer, and modulating these pathways presents a therapeutic opportunity. mdpi.comexonpublications.commedsci.orgurotoday.com Preclinical studies suggest that this compound can affect cellular responses to DNA damage, potentially by altering the expression or activity of proteins involved in DNA repair or cell cycle checkpoint control. selleckchem.commdpi.comexonpublications.commedsci.orgnih.gov This influence may contribute to sensitizing cancer cells to DNA-damaging agents or directly inducing DNA damage, thereby promoting cell death. selleckchem.commdpi.comexonpublications.commedsci.orgnih.gov
Data Table: Influence on DNA Damage Response Pathways
| Pathway/Process Affected | Observed Effect of this compound | Citation |
| DNA Damage Response | Alteration in response mechanisms | selleckchem.commdpi.comexonpublications.commedsci.orgnih.gov |
| DNA Repair Proteins | Modulation of activity/expression | selleckchem.commdpi.comexonpublications.commedsci.orgnih.gov |
| Cell Cycle Checkpoints | Influence on post-damage arrest | selleckchem.commdpi.comexonpublications.commedsci.orgnih.gov |
Preclinical Efficacy Studies of Culmerciclib Maleate in Experimental Cancer Models
In Vivo Efficacy Studies of Culmerciclib Maleate (B1232345) in Preclinical Animal Models
Culmerciclib maleate, also known as TQB3616, is a novel and potent inhibitor of cyclin-dependent kinases (CDK) 4 and 6, with additional activity against CDK2. selleckchem.comhkexnews.hk Its efficacy has been evaluated in various preclinical in vivo models to determine its potential as an anticancer agent. These studies are crucial for understanding its therapeutic activity before clinical application. Preclinical evaluations have demonstrated that Culmerciclib possesses significant antiproliferative activity in malignant tumor cell lines that express the retinoblastoma (RB) protein. nih.gov
The antitumor activity of Culmerciclib has been assessed in cell-derived xenograft (CDX) models, particularly those for breast cancer. In studies using the MCF-7 human breast cancer cell line, which is hormone receptor (HR)-positive, Culmerciclib demonstrated potent in vivo antitumor effects when administered orally. researchgate.net Its performance was shown to be more potent than other established CDK4/6 inhibitors, including palbociclib (B1678290) and abemaciclib (B560072), in a breast cancer xenograft model. nih.govresearchgate.net
Specifically, in the MCF-7 CDX model, Culmerciclib treatment resulted in significant, dose-dependent tumor growth inhibition (TGI). researchgate.net At a certain dosage, it achieved a TGI of 93%, which was superior to the TGI observed for palbociclib (80%) and abemaciclib (76%) at their respective tested dosages. researchgate.net Further studies confirmed its potent antitumor activity, showing that oral administration of Culmerciclib led to significant tumor regression. nih.govresearchgate.net In a head-to-head comparison in an HR-positive breast cancer xenograft model, both Culmerciclib and abemaciclib effectively inhibited tumor growth over a 33-day period compared to the vehicle control. researchgate.net
| Compound | Tumor Growth Inhibition (TGI) |
|---|---|
| Culmerciclib (TQB3616) | 93% |
| Palbociclib | 80% |
| Abemaciclib (LY2835219) | 76% |
To better predict clinical activity, Culmerciclib has been evaluated in patient-derived xenograft (PDX) models, which are known to more closely retain the characteristics of patient tumors. oaes.ccnih.gov The efficacy of Culmerciclib was tested in a lung cancer PDX model, identified as LU-01-0393. researchgate.net In this model, the compound demonstrated significant in vivo antitumor activity. researchgate.netresearchgate.net This use of PDX models helps to establish the translational relevance of the preclinical findings, suggesting that the efficacy observed in animal models may be indicative of its potential performance in human patients with similar tumor profiles.
Syngeneic models, which involve implanting murine tumor cells into immunocompetent mice of the same genetic background, are essential for evaluating immunotherapies. whiterose.ac.uktaconic.com These models allow for the study of interactions between the therapeutic agent and a fully functional immune system. taconic.com However, based on the reviewed preclinical literature, specific studies detailing the evaluation of this compound in syngeneic animal models to investigate its modulation of the immune response have not been reported. The primary focus of its preclinical in vivo evaluation has been on its direct antitumor effects in xenograft models.
The preclinical in vivo assessment of Culmerciclib has yielded quantitative data demonstrating its ability to inhibit tumor growth and induce regression. The efficacy is typically measured as Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor size in treated groups compared to a control group.
In the MCF-7 breast cancer cell-derived xenograft (CDX) model, Culmerciclib showed a TGI of 60% and 93% at two different dose levels. researchgate.net In the LU-01-0393 patient-derived xenograft (PDX) model for lung cancer, Culmerciclib achieved a TGI of 65%. researchgate.netresearchgate.net Beyond growth inhibition, studies have also reported that oral administration of Culmerciclib can cause significant tumor regression in breast cancer xenograft models. nih.govresearchgate.netresearchgate.net
| Model Type | Cancer Type | Model Name | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| Cell-Derived Xenograft (CDX) | Breast Cancer | MCF-7 | 93% | researchgate.net |
| Patient-Derived Xenograft (PDX) | Lung Cancer | LU-01-0393 | 65% | researchgate.netresearchgate.net |
The potential for Culmerciclib to be used in combination therapies has been explored in preclinical settings. Studies have shown that Culmerciclib exhibits significant synergistic antitumor activity when combined with other targeted agents. selleckchem.comnih.gov Specifically, in models of estrogen receptor (ER)-positive/HER2-negative breast cancer, combining Culmerciclib with endocrine therapy resulted in synergistic effects. nih.govresearchgate.net Similarly, for HER2-positive breast cancer models, a combination with HER2-targeted therapy also demonstrated significant synergistic antitumor activity. nih.govresearchgate.net These findings suggest that Culmerciclib has strong potential for use in combination regimens to enhance therapeutic outcomes in different subtypes of breast cancer.
Molecular Mechanisms of Resistance to Cdk Inhibitors and Culmerciclib Maleate
General Mechanisms of Acquired and Intrinsic Drug Resistance in Cancer
Drug resistance in cancer is a complex phenomenon driven by a multitude of molecular and cellular mechanisms. These can be broadly categorized into intrinsic resistance, where cancer cells are inherently non-responsive to a drug, and acquired resistance, which develops during or after treatment.
The genetic and epigenetic landscape of a tumor is highly dynamic and plays a pivotal role in the development of therapeutic resistance. nih.gov
Genetic Alterations: Mutations in drug targets can prevent a drug from binding effectively, rendering it inactive. For instance, in chronic myeloid leukemia, point mutations in the BCR-ABL kinase domain can lead to resistance to imatinib (B729). researchgate.net Gene amplification, where the number of copies of a particular gene is increased, can lead to overexpression of the drug target, requiring higher drug concentrations to achieve a therapeutic effect. dana-farber.org
Epigenetic Alterations: Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. nih.gov These changes can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to drug resistance. researchgate.net For example, epigenetic silencing of genes involved in apoptosis can make cancer cells resistant to chemotherapy. sciencedaily.com The acquisition of an alternative chromatin-transcription state in response to drug treatment can also allow for cancer cell survival. nih.gov
| Mechanism | Description | Example |
|---|---|---|
| Genetic Mutations | Changes in the DNA sequence of a gene, leading to an altered protein product. | BCR-ABL kinase domain mutations conferring imatinib resistance. researchgate.net |
| Gene Amplification | Increase in the number of copies of a gene. | Overexpression of drug targets, requiring higher drug doses. dana-farber.org |
| DNA Methylation | Addition of a methyl group to DNA, often leading to gene silencing. | Silencing of tumor suppressor genes. nih.gov |
| Histone Modification | Chemical modifications to histones that can alter chromatin structure and gene expression. | Changes in histone acetylation or methylation patterns affecting drug sensitivity. nih.gov |
A major mechanism of multidrug resistance (MDR) is the increased efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters. sigmaaldrich.cnnih.gov These transmembrane proteins act as energy-dependent pumps that actively transport a wide variety of structurally and functionally diverse drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. sigmaaldrich.cnnih.gov
The overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is frequently observed in resistant tumors. nih.gov This overexpression can be a result of gene amplification or transcriptional upregulation. nih.gov The broad substrate specificity of these transporters allows them to confer resistance to a wide range of anticancer drugs, contributing to the phenomenon of multidrug resistance. sigmaaldrich.cn
| ABC Transporter | Gene Name | Commonly Associated Cancers |
|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Breast, ovarian, lung, and colon cancers. nih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Leukemia, lung, and breast cancers. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Breast, colon, and lung cancers. nih.gov |
Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that bypass the inhibited target, a phenomenon known as "bypass track" signaling. nih.gov This allows the cancer cells to maintain proliferation and survival signals despite the presence of the drug. nih.gov
For example, in non-small cell lung cancer (NSCLC) with EGFR mutations, resistance to EGFR inhibitors can arise from the amplification of the MET proto-oncogene, which activates downstream signaling through a different receptor tyrosine kinase. nih.gov Similarly, the activation of the PI3K/AKT/mTOR or MAPK signaling pathways can confer resistance to various targeted therapies by providing alternative routes for cell growth and survival. nih.govasco.org Cross-talk between different signaling pathways can also contribute to the development of resistant phenotypes. nih.gov
Metabolic reprogramming is a hallmark of cancer, and it also plays a crucial role in the development of drug resistance. nih.govnih.gov Resistant cancer cells often exhibit altered metabolic pathways to meet their increased energy demands and to counteract the effects of chemotherapy. nih.gov
One of the most well-known metabolic adaptations is the "Warburg effect," where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. researchgate.net This shift in metabolism provides cancer cells with a rapid source of ATP and metabolic intermediates for biosynthesis. researchgate.net Resistant cancer cells can also exhibit increased glucose and glutamine dependence, enhanced activity of the pentose (B10789219) phosphate (B84403) pathway for NADPH production (which is crucial for antioxidant defense), and adaptive mitochondrial reprogramming. nih.govnih.gov For instance, in palbociclib-resistant colorectal cancer cells, disruptions in arginine synthesis, β-alanine metabolism, and purine (B94841) metabolism have been observed. researchgate.netmdpi.com
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be a major driver of tumor recurrence and metastasis. CSCs are often intrinsically resistant to conventional therapies due to several factors, including their quiescent state, enhanced DNA repair capacity, and high expression of drug efflux pumps. nih.gov
The dormant nature of many CSCs makes them less susceptible to drugs that target rapidly dividing cells. nih.gov Furthermore, CSCs often exhibit upregulation of anti-apoptotic proteins and have active signaling pathways, such as Notch and Wnt, that promote their survival and resistance to therapy. nih.gov
Characterization of Resistance Mechanisms Specific to CDK4/6 Inhibitors and Strategies for Culmerciclib Maleate (B1232345) to Overcome Them
The approval of CDK4/6 inhibitors like palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072) has significantly improved outcomes for patients with HR+/HER2- breast cancer. patsnap.com However, resistance to these agents is common and can occur through various mechanisms. patsnap.com
Common mechanisms of resistance to CDK4/6 inhibitors include:
Loss of Retinoblastoma (RB) function: Since CDK4/6 inhibitors exert their effect by preventing the phosphorylation of the RB protein, loss of RB function renders these inhibitors ineffective. nih.gov
Upregulation of Cyclin E-CDK2 activity: Increased activity of the Cyclin E-CDK2 complex can bypass the G1 checkpoint block imposed by CDK4/6 inhibitors and drive cell cycle progression. mdpi.comnih.gov
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drugs. dana-farber.org
Activation of bypass signaling pathways: Activation of pathways such as the PI3K/AKT/mTOR and MAPK pathways can promote cell proliferation independently of CDK4/6. nih.gov
Culmerciclib maleate (TQB3616) is a novel, orally available inhibitor of CDK2, CDK4, and CDK6. nih.govhkexnews.hk Its enhanced inhibitory activity against CDK2 is a key feature that may help overcome resistance to first-generation CDK4/6 inhibitors. hkexnews.hksinobiopharm.com
Preclinical studies have demonstrated that Culmerciclib has potent antiproliferative activity in various cancer cell lines. nih.govnih.gov In breast cancer xenograft models, Culmerciclib showed more potent antitumor activity than abemaciclib, leading to significant tumor regression. nih.govresearchgate.net A notable finding from preclinical studies is that Culmerciclib not only induces G1 cell cycle arrest but also promotes apoptosis, an effect not as prominently observed with other CDK4/6 inhibitors like abemaciclib. nih.govnih.gov This suggests a dual mechanism of action that could be beneficial in overcoming resistance.
The primary strategy by which Culmerciclib aims to overcome resistance is through its potent inhibition of CDK2. sinobiopharm.com In many cases of acquired resistance to CDK4/6 inhibitors, cancer cells upregulate the Cyclin E-CDK2 pathway to bypass the G1 block. mdpi.comnih.gov By inhibiting CDK2 in addition to CDK4 and CDK6, Culmerciclib can effectively shut down this key escape route. This dual inhibition is expected to be effective in tumors that have developed resistance to CDK4/6-specific inhibitors.
Phase III clinical trials of Culmerciclib in combination with fulvestrant (B1683766) for the treatment of HR-positive, HER2-negative advanced breast cancer have shown promising results, with the combination significantly reducing the risk of disease progression or death. sinobiopharm.com
| Resistance Mechanism to CDK4/6 Inhibitors | How this compound Addresses It |
|---|---|
| Upregulation of Cyclin E-CDK2 activity | Potent inhibition of CDK2, directly targeting this key bypass pathway. hkexnews.hksinobiopharm.com |
| General cell cycle dysregulation | Inhibition of CDK2, CDK4, and CDK6 provides a broader blockade of cell cycle progression. nih.govhkexnews.hk |
| Apoptosis evasion | Preclinical data suggests Culmerciclib can induce apoptosis, offering an additional mechanism to kill resistant cells. nih.govnih.gov |
While the enhanced CDK2 inhibition is the most clearly defined strategy for Culmerciclib in overcoming resistance, further research is needed to fully elucidate its effects on other resistance mechanisms such as specific genetic and epigenetic alterations, drug efflux pumps, other bypass pathways, metabolic reprogramming, and cancer stem cells. The ongoing clinical development of Culmerciclib will provide more insights into its efficacy in patients who have developed resistance to prior CDK4/6 inhibitor therapies.
Identification and Validation of Resistance Biomarkers in Preclinical Research Models
The development of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. nih.govnih.gov Preclinical research using various models, such as cancer cell lines and patient-derived xenografts, has been instrumental in identifying the molecular mechanisms that drive this resistance and in discovering potential biomarkers. nih.govnih.gov Understanding these mechanisms is crucial for developing next-generation therapies like this compound, which are designed to overcome these resistance pathways. sinobiopharm.com
Preclinical studies have revealed that resistance to first-generation CDK4/6 inhibitors can arise from various alterations within the cancer cell's signaling network. nih.gov These mechanisms often involve either reactivating the cell cycle machinery despite the presence of the inhibitor or bypassing the G1-S phase checkpoint through alternative signaling pathways. nih.govmdpi.com
Key mechanisms of resistance to CDK4/6 inhibitors that have been identified in preclinical models include:
Alterations in the Cell Cycle Pathway: The primary target of CDK4/6 inhibitors is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. nih.gov Preclinical models have shown that loss of the Rb protein, amplification of CDK6, or overexpression of Cyclin E can render cells resistant to these inhibitors by allowing the cell cycle to progress unchecked. nih.gov
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation. The PI3K/Akt/mTOR pathway is a frequently observed escape route. mdpi.com Activation of this pathway can drive cell cycle progression independently of CDK4/6 activity.
Upregulation of Other CDKs: A critical mechanism for overcoming CDK4/6 inhibition is the upregulation of other cyclin-dependent kinases, particularly CDK2. Increased activity of the Cyclin E/CDK2 complex can phosphorylate Rb, thereby bypassing the blockade imposed by CDK4/6 inhibitors and driving the cell into the S phase. sinobiopharm.com
This compound was developed as a novel inhibitor targeting not only CDK4 and CDK6 but also CDK2. sinobiopharm.com This dual-target approach is based on preclinical findings that CDK2 activation is a key escape mechanism for resistance to selective CDK4/6 inhibitors. The enhanced inhibitory effect on CDK2 is hypothesized to help overcome this prevalent resistance mechanism. sinobiopharm.com Preclinical evaluations have shown that this broader activity profile may be effective in models where resistance to first-generation CDK4/6 inhibitors has been established. sinobiopharm.com
The table below summarizes key biomarkers and mechanisms of resistance to CDK4/6 inhibitors identified in preclinical research, which provide the rationale for the development of compounds like this compound.
| Biomarker/Mechanism | Affected Pathway | Impact on CDK4/6 Inhibitor Efficacy | Potential for this compound |
| Retinoblastoma (Rb) Protein Loss | Cell Cycle Control (G1-S Checkpoint) | Loss of Rb eliminates the target of CDK4/6, leading to intrinsic resistance. | Efficacy may be limited as the primary downstream target is absent. |
| CDK6 Amplification | Cell Cycle Control | Increased CDK6 levels can overwhelm the inhibitor, requiring higher concentrations for effect. nih.gov | Direct inhibition of CDK6 may help overcome resistance driven by amplification. |
| Cyclin E1 (CCNE1) Amplification/Overexpression | Cell Cycle Control | High levels of Cyclin E activate CDK2, which phosphorylates Rb and bypasses the CDK4/6 blockade. | The inhibitory activity against CDK2 is designed to directly counter this resistance mechanism. sinobiopharm.com |
| PI3K/Akt/mTOR Pathway Activation | Proliferation and Survival Signaling | Provides an alternative signal for cell cycle progression, reducing dependence on the CDK4/6 pathway. mdpi.com | May require combination with PI3K pathway inhibitors for maximal effect. |
| c-Myc Overexpression | Cell Cycle and Proliferation | Promotes the expression of G1/S transition proteins, contributing to inhibitor resistance. nih.gov | The impact would depend on the specific downstream effectors of c-Myc in the resistant cells. |
While much of the preclinical research has focused on understanding resistance to the first generation of CDK4/6 inhibitors, these findings have been critical in validating the therapeutic strategy behind this compound. sinobiopharm.com The identification of Cyclin E/CDK2 activation as a key resistance biomarker in preclinical models directly supports the clinical investigation of dual CDK2/4/6 inhibitors. sinobiopharm.com Future preclinical studies will be essential to identify and validate potential biomarkers that could predict intrinsic or acquired resistance specifically to this compound, further refining its clinical application.
Comparative Preclinical Research of Culmerciclib Maleate
Head-to-Head Preclinical Comparisons with Existing CDK Inhibitors (e.g., Palbociclib (B1678290), Abemaciclib)
Direct head-to-head preclinical comparative studies specifically detailing Culmerciclib maleate (B1232345) against Palbociclib and Abemaciclib (B560072) were not found in the reviewed literature. However, extensive preclinical research has been conducted on other CDK4/6 inhibitors, establishing a framework for such comparisons. These studies typically evaluate potency (e.g., IC50 values), selectivity for CDK4/6 over other kinases, cellular effects (cell cycle arrest, apoptosis, senescence), and in vivo efficacy in various cancer models.
For instance, Abemaciclib has been characterized as a potent inhibitor of CDK4 and CDK6, showing higher selectivity for the CDK4/cyclin D1 complex compared to CDK6 dovepress.comfrontiersin.orgoncotarget.com. Preclinical assays indicated Abemaciclib's potency against CDK4/cyclin D1 complexes with a KiATP of 0.6 nmol/L, and against CDK6/cyclin D3 complexes with a KiATP of 8.2 nmol/L, demonstrating approximately 14-fold specificity for CDK4/cyclin D1 over CDK6/cyclin D3 oncotarget.com. In contrast, Palbociclib exhibits similar potency against both CDK4/cyclin D1 and CDK2/cyclin D2 complexes frontiersin.org. These differences in selectivity and potency can influence cellular responses, with some studies suggesting Abemaciclib may induce tumor cell death and regression more readily than cell cycle arrest alone, unlike Palbociclib and Ribociclib (B560063) which primarily induce cytostasis frontiersin.org. Preclinical models have also shown that Abemaciclib can inhibit CDK2/Cyclin E in cell lines, potentially circumventing resistance mechanisms associated with Cyclin E amplification frontiersin.org.
Table 1: Illustrative Preclinical Selectivity and Potency Comparison of CDK4/6 Inhibitors
| Compound | Target Specificity (CDK4/Cyclin D1 vs. CDK6) | KiATP (CDK4/Cyclin D1) | KiATP (CDK6/Cyclin D3) | Notes |
| Abemaciclib | ~14-fold more potent for CDK4 | 0.6 nmol/L ± 0.3 nmol/L | 8.2 ± 1.1 nmol/L | Higher selectivity for CDK4/cyclin D1 complex; induces senescence/apoptosis dovepress.comfrontiersin.orgoncotarget.com |
| Palbociciclib | Similar potency | Data not specified | Data not specified | Primarily induces G1 arrest; associated with neutropenia dovepress.comfrontiersin.org |
| Ribociclib | ~5-fold more potent for CDK4 | Data not specified | Data not specified | Primarily induces G1 arrest; associated with neutropenia dovepress.comfrontiersin.org |
Note: Data presented are illustrative examples from preclinical studies of Palbociclib and Abemaciclib. Specific comparative data for Culmerciclib maleate is not available in the provided sources.
Structure-Activity Relationship (SAR) Studies of this compound and Related Chemical Entities
For example, SAR studies on other classes of anticancer agents, such as thieno-pyrimidine derivatives or xanthones, have utilized computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to identify key descriptors influencing biological activity nih.govmdpi.com. These studies analyze factors such as charge distribution, steric bulk, and lipophilicity at specific molecular positions to predict and guide the design of more potent compounds nih.govmdpi.comrsc.org. For CDK inhibitors, understanding the SAR related to the ATP-binding pocket of CDK4/6 is critical. Variations in chemical structure can lead to differences in kinase selectivity, off-target effects, and the ability to overcome resistance mechanisms, such as alterations in cyclin D or Rb expression frontiersin.orgclinmedjournals.org. Investigating the SAR of this compound would involve synthesizing and testing analogues to identify structural elements that optimize its efficacy, selectivity, and metabolic stability, thereby informing the development of improved therapeutic agents within this class.
Investigation of Synergistic Interactions with Other Preclinical Therapeutic Agents in Co-treatment Models
While clinical trial data indicates Culmerciclib's use in combination with Fulvestrant (B1683766), showing improved progression-free survival and objective remission rates sinobiopharm.com, detailed preclinical investigations into the synergistic interactions of this compound with other therapeutic agents were not found in the provided search results. However, the preclinical rationale for combining CDK inhibitors with various therapeutic modalities is well-established.
CDK4/6 inhibitors are often investigated in combination with endocrine therapies (ET) due to their complementary mechanisms of action in hormone receptor-positive breast cancer clinmedjournals.org. Preclinical studies have demonstrated that combining CDK inhibitors with agents like Fulvestrant or aromatase inhibitors can enhance anti-tumor activity and overcome endocrine resistance clinmedjournals.org. Furthermore, research on other CDK inhibitors has explored synergistic interactions with chemotherapy agents. For instance, combining Palbociclib or Ribociclib with conventional cytotoxic chemotherapy in acute lymphoblastic leukemia models showed improved efficacy when administered simultaneously compared to sequential treatment haematologica.org. Similarly, Abemaciclib in combination with gemcitabine (B846) demonstrated increased in vivo tumor activity in preclinical models clinmedjournals.org.
The principle of combination therapy is to target multiple pathways simultaneously or sequentially to enhance efficacy, overcome resistance mechanisms, and reduce the likelihood of drug resistance development mdpi.comnih.govnih.gov. Preclinical models have explored combinations of CDK inhibitors with other targeted agents, such as KAT6 inhibitors, showing synergistic anti-tumor activity olema.com. Investigating this compound in combination with various chemotherapy agents, targeted therapies, or immunotherapies in preclinical models would be essential to identify optimal combination strategies that maximize therapeutic benefit and address potential resistance mechanisms.
Table 2: Illustrative Preclinical Combination Strategies for CDK Inhibitors
| Combination Partner Type | Example Agents (from literature) | Rationale for Synergy | Observed Preclinical Effect |
| Endocrine Therapy | Fulvestrant, Letrozole | Complementary mechanisms in HR+ breast cancer; overcoming endocrine resistance clinmedjournals.org | Enhanced anti-tumor activity, improved PFS and ORR sinobiopharm.comclinmedjournals.orgolema.com |
| Chemotherapy | Gemcitabine, Vincristine | Targeting different cell cycle phases or cellular processes; overcoming resistance clinmedjournals.orghaematologica.org | Increased in vivo tumor activity, improved efficacy compared to monotherapy clinmedjournals.orghaematologica.org |
| Other Targeted Agents | KAT6 inhibitors, mTOR inhibitors | Targeting distinct molecular pathways; blocking compensatory signaling pathways clinmedjournals.orgolema.com | Synergistic inhibition of proliferation, tumor regression clinmedjournals.orgolema.com |
| Immunotherapy | PD-1/PD-L1 inhibitors | Modulating tumor microenvironment; enhancing immune response (general principle for targeted therapies) mdpi.commdpi.com | Potential to overcome immune evasion mechanisms (general principle) |
Note: This table illustrates common preclinical combination strategies for CDK inhibitors based on available literature. Specific synergistic interactions for this compound with these agents require dedicated preclinical investigation.
Future Directions and Unexplored Avenues in Culmerciclib Maleate Research
Development and Refinement of Advanced Preclinical Models for Enhanced Efficacy and Resistance Prediction
A significant challenge in translating promising cancer drugs from the laboratory to the clinic is the limitation of traditional preclinical models. excli.de To better predict clinical efficacy and potential resistance to Culmerciclib maleate (B1232345), future research must focus on developing and utilizing more sophisticated models that accurately replicate the complexity of human tumors.
Conventional monolayer cell cultures, while useful for initial screenings, fail to capture the intricate tumor microenvironment. excli.de Therefore, a shift towards three-dimensional (3D) models is essential. Key areas for development include:
Patient-Derived Xenografts (PDX): PDX models, created by implanting patient tumor tissue into immunodeficient mice, maintain the cellular heterogeneity and architecture of the original tumor. excli.de Future studies should establish a diverse panel of PDX models from patients with different cancer subtypes and treatment histories to test the efficacy of Culmerciclib maleate and identify biomarkers of response and resistance.
Genetically Engineered Mouse Models (GEMMs): GEMMs can be designed to mimic the specific genetic alterations found in human cancers, such as mutations in tumor suppressor genes like p53 or Rb1. excli.de These models are invaluable for studying how such mutations influence the response to this compound and for investigating the drug's efficacy in tumors that arise spontaneously in an immunocompetent host. excli.de
Organoid Cultures: Three-dimensional organoids derived from patient tumors can be cultured in vitro and used for higher-throughput drug screening. This technology offers a bridge between 2D cell lines and in vivo models, allowing for more rapid testing of this compound alone or in combination with other agents across a range of patient-derived samples.
By employing these advanced models, researchers can gain deeper insights into the drug's mechanism of action and more accurately predict which patient populations are most likely to benefit.
Comprehensive Investigation of Novel Molecular Targets and Signaling Pathways Influenced by this compound
This compound is identified as a novel inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6). sinobiopharm.comsinobiopharm.com Its primary mechanism involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing cell cycle arrest. However, the full spectrum of its molecular interactions is likely more complex. Future research should aim to uncover novel targets and signaling pathways modulated by the drug.
Culmerciclib's enhanced inhibitory effects on CDK2 and CDK4 are thought to be key to its potential for overcoming resistance to conventional CDK4/6 inhibitors. sinobiopharm.comhkexnews.hk The hyperactivity of the Cyclin E-CDK2 axis is a known mechanism of resistance to CDK4/6 inhibition, as CDK2 activation can compensate for the loss of CDK4/6 function. nih.gov
Future investigations should explore:
Downstream Effectors: Beyond Rb, it is crucial to identify other substrates of CDK2, CDK4, and CDK6 that are affected by this compound. Proteomic analyses can reveal changes in the phosphorylation status of numerous proteins involved in various cellular processes.
Crosstalk with Other Pathways: Cancer cells often reroute their signaling through alternative pathways to survive treatment. Research should investigate how this compound impacts key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are known to be involved in resistance to CDK4/6 inhibitors. mdpi.com
Non-Canonical Functions: CDKs can have functions outside of cell cycle regulation. Studies could explore whether this compound affects processes like transcription, DNA damage repair, or cellular metabolism through its inhibition of CDKs. Identifying these novel interactions could open up new therapeutic combination strategies and provide a more complete understanding of the drug's activity. nih.govnih.gov
Table 1: Key Molecular Targets of this compound
| Primary Target | Function | Implication in Cancer |
|---|---|---|
| CDK4/6 | Regulates G1-S phase transition of the cell cycle by phosphorylating Rb. | Overactivation leads to uncontrolled cell proliferation. |
| CDK2 | Also involved in cell cycle progression and can compensate for CDK4/6 inhibition. | Upregulation is a key mechanism of acquired resistance to CDK4/6 inhibitors. nih.gov |
Exploration of this compound's Preclinical Potential in Other Cancer Subtypes Beyond Current Focus
The clinical development of this compound has primarily focused on hormone receptor-positive (HR+), HER2-negative breast cancer. hkexnews.hkhkexnews.hk However, the fundamental role of the CDK4/6-Rb pathway in cell cycle control suggests that its therapeutic potential may extend to a wider range of malignancies. A crucial future direction is the preclinical evaluation of this compound in other cancer subtypes where this pathway is dysregulated.
Preclinical studies have shown the relevance of targeting CDK4/6 in cancers such as:
Bladder Cancer: A significant proportion of bladder cancers exhibit alterations in the cell cycle pathway, making CDK4/6 a promising therapeutic target. nih.gov
Colorectal Cancer: Research has been conducted on resistance mechanisms to CDK4/6 inhibitors in colorectal cancer cell lines, indicating the pathway's relevance. mdpi.comfrontiersin.org
Other Solid Tumors: Cancers with frequent Rb proficiency, amplification of CDK4/6 or Cyclin D, or loss of the inhibitor p16INK4a could be susceptible to this compound.
Future preclinical work should involve screening this compound against large panels of cell lines from diverse cancer types, followed by in vivo testing in relevant PDX and GEMM models for the most promising candidates. Given its potent inhibition of CDK2, this compound may be particularly effective in tumors that are intrinsically resistant to other CDK4/6 inhibitors due to high Cyclin E/CDK2 activity.
Research into Strategies for Overcoming Acquired Resistance to this compound in Experimental Systems
While this compound's dual targeting of CDK2 may help overcome some forms of resistance to first-generation CDK4/6 inhibitors, the development of acquired resistance remains an inevitable clinical challenge. nih.gov Therefore, dedicated research into the mechanisms of resistance specifically to this compound is paramount.
Experimental approaches should include:
Developing Resistant Cell Lines: Generating cell lines with acquired resistance by exposing them to gradually increasing concentrations of this compound in vitro.
Multi-Omics Analysis: Using genomics, transcriptomics, and proteomics to compare the resistant cell lines to their sensitive parental counterparts. This can identify key changes, such as:
Loss or mutation of the RB1 gene. researchgate.net
Amplification of CCNE1 or CCNE2 (encoding Cyclin E1/E2), leading to CDK2 hyperactivation. researchgate.net
Activation of alternative signaling pathways like PI3K/Akt or MAPK. mdpi.com
Alterations in cellular metabolism. frontiersin.org
Combination Therapies: Based on the identified resistance mechanisms, researchers can rationally design and test combination therapies in preclinical models. For example, if resistance is driven by the PI3K pathway, combining this compound with a PI3K inhibitor could restore sensitivity.
Table 2: Potential Mechanisms of Acquired Resistance to CDK4/6 Inhibition
| Resistance Mechanism | Description | Potential Strategy to Overcome |
|---|---|---|
| Rb Loss | Loss of the Rb protein makes the cell cycle independent of CDK4/6 activity. researchgate.net | Explore therapies targeting downstream vulnerabilities. |
| CDK2 Hyperactivation | Increased Cyclin E/CDK2 activity compensates for CDK4/6 inhibition. nih.govresearchgate.net | Culmerciclib's inherent CDK2 inhibition is a direct counter-strategy. |
| Pathway Bypass | Upregulation of alternative mitogenic pathways (e.g., PI3K, MAPK). mdpi.com | Combination therapy with inhibitors of the specific bypass pathway. |
| Metabolic Reprogramming | Cells alter metabolic pathways to sustain proliferation. frontiersin.org | Target the altered metabolic dependencies. |
Application of High-Throughput Screening and Computational Approaches in the Discovery and Optimization Process of Related Compounds
The discovery of this compound can serve as a foundation for identifying next-generation compounds with improved properties. High-throughput screening (HTS) and computational chemistry are powerful tools to accelerate this process. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds to identify those with desired biological activity. nih.gov Researchers can design cell-based assays to screen for molecules that are potent inhibitors of CDK2/4/6, are selective for cancer cells, or are effective in models of acquired resistance to current therapies. benthamscience.com
Computational Approaches:
Virtual Screening: Machine learning models and pharmacophore-based screening can computationally assess vast virtual libraries of compounds to prioritize candidates for experimental testing, saving time and resources. nih.gov
Structure-Based Drug Design: Using the crystal structure of CDKs in complex with this compound, chemists can rationally design new molecules with enhanced potency, better selectivity, or improved pharmacokinetic properties.
Chemoinformatics: These data-driven methods can analyze the chemical features of known active and inactive compounds to guide the design of novel chemical libraries for screening. manuscriptpoint.com
By integrating these advanced screening and computational methods, the drug discovery pipeline can be streamlined, leading to the development of optimized CDK inhibitors that may offer superior efficacy and a broader therapeutic window. nih.govscilit.com
Q & A
Q. What methodologies are recommended for synthesizing Culmerciclib maleate in a laboratory setting?
To synthesize this compound, researchers should combine chemical synthesis with microbial engineering approaches. For instance, genetically modified E. coli strains can be engineered to produce maleate via pathway optimization, requiring identification of intermediate metabolites and insertion of heterologous genes (e.g., cadA for cis-aconitate decarboxylase) . Chemical synthesis steps should include maleic acid salt formation, followed by purification using high-performance liquid chromatography (HPLC) and structural validation via nuclear magnetic resonance (NMR) and mass spectrometry .
Q. How should researchers characterize the structural and purity profile of this compound?
Characterization requires a multi-technique approach:
- Structural analysis : Use X-ray crystallography to confirm the maleate salt configuration and hydrogen-bonding patterns.
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, ensuring ≥95% purity.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify melting points and potential degradation products .
Q. What in vitro assays are critical for evaluating this compound’s kinase inhibition efficacy?
Prioritize kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess CDK4/6 inhibition specificity. Use ATP-competitive binding assays with recombinant kinases, measuring IC50 values via fluorescence resonance energy transfer (FRET). Include negative controls (e.g., DMSO-only wells) and validate results with Western blotting for downstream targets like phosphorylated Rb .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data of this compound across preclinical models?
Contradictions often arise from variability in model systems (e.g., cell lines vs. patient-derived xenografts). To address this:
- Standardize protocols : Use consistent dosing regimens (e.g., 100–500 nM for in vitro, 50 mg/kg for in vivo) and matched genetic backgrounds.
- Meta-analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for covariates like tumor microenvironment heterogeneity .
- Mechanistic validation : Perform RNA sequencing to identify context-dependent biomarkers (e.g., cyclin D1 overexpression) that predict response variability .
Q. What experimental designs are optimal for studying this compound’s off-target effects in vivo?
Use a tiered approach:
- Tier 1 : High-throughput toxicogenomics screening (e.g., ToxCast) to predict organ-specific toxicity.
- Tier 2 : Longitudinal studies in rodents, monitoring hematological parameters (e.g., neutrophil counts) and histopathology of high-risk organs (liver, kidneys).
- Tier 3 : CRISPR-Cas9 knockout models to isolate off-target kinase interactions (e.g., FLT3 or Aurora kinases) .
Q. How can researchers integrate this compound into combination therapy studies while minimizing pharmacokinetic interference?
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules:
- Sequential dosing : Administer this compound 24 hours before DNA-damaging agents (e.g., cisplatin) to avoid cell cycle arrest conflicts.
- Drug interaction screening : Use checkerboard assays to calculate combination indices (CI) and identify synergistic pairs (CI < 1).
- Formulation compatibility : Test co-solubility in carriers like PEG-300 and assess stability via accelerated stability studies (40°C/75% RH for 4 weeks) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For high-dimensional datasets (e.g., RNA-seq), apply Benjamini-Hochberg correction to control false discovery rates (FDR < 0.1). Include bootstrap resampling to estimate confidence intervals for robustness .
Q. How should researchers validate computational predictions of this compound’s binding affinity?
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
